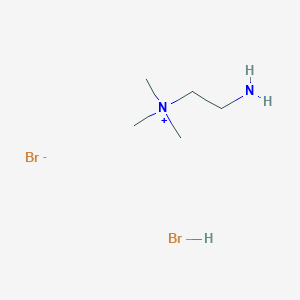
2-Amino-N,N,N-trimethylethan-1-aminium bromide--hydrogen bromide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide (1/1/1) is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, making it a quaternary ammonium ion. This compound is often used in various chemical and biological applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide typically involves the reaction of trimethylamine with an appropriate alkyl halide, such as bromoethane. The reaction is carried out in a solvent like ethanol under reflux conditions. The general reaction can be represented as follows:
(CH3)3N+CH3CH2Br→(CH3)3NCH2CH3+Br−
This reaction yields the quaternary ammonium salt, which can then be treated with hydrogen bromide to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: It can form complexes with various anions and cations, which can be useful in different chemical processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving 2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while oxidation reactions can produce corresponding amine oxides.
Wissenschaftliche Forschungsanwendungen
2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture media and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide involves its interaction with various molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these molecules, which can be exploited in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline Chloride: Similar in structure but contains a hydroxyl group instead of an amino group.
Tetramethylammonium Bromide: Lacks the amino group present in 2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide.
Trimethylamine N-oxide: Contains an oxygen atom bonded to the nitrogen atom.
Uniqueness
2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide is unique due to the presence of both an amino group and a quaternary ammonium structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2565-56-2 |
|---|---|
Molekularformel |
C5H16Br2N2 |
Molekulargewicht |
264.00 g/mol |
IUPAC-Name |
2-aminoethyl(trimethyl)azanium;bromide;hydrobromide |
InChI |
InChI=1S/C5H15N2.2BrH/c1-7(2,3)5-4-6;;/h4-6H2,1-3H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
NXHOZHHNVARBSS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCN.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


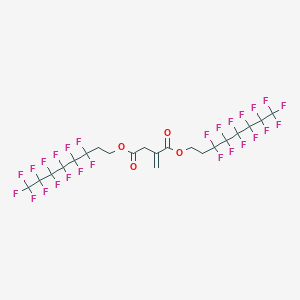

![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
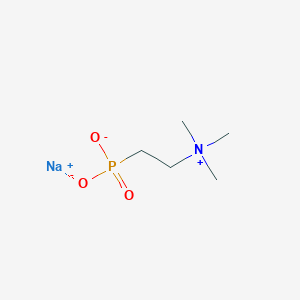
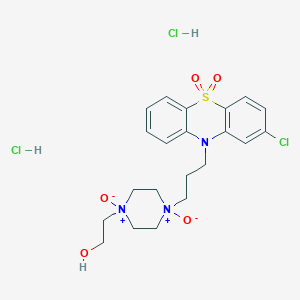
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
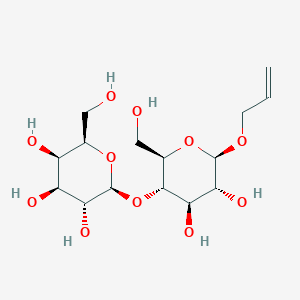
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
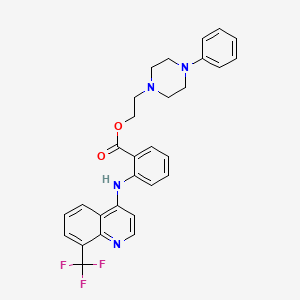
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)

![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)

![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)
